molecular formula C24H19BrFN3O2S2 B12025904 2-{[3-(4-bromophenyl)-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}-N-(3-fluorophenyl)acetamide

2-{[3-(4-bromophenyl)-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}-N-(3-fluorophenyl)acetamide

Cat. No.: B12025904
M. Wt: 544.5 g/mol
InChI Key: FHMUBUXTVIWFGF-UHFFFAOYSA-N
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Description

This compound is a benzothienopyrimidine derivative featuring a hexahydro fused ring system, a 4-bromophenyl substituent at position 3, and a sulfanyl-linked acetamide group substituted with a 3-fluorophenyl moiety. Its molecular formula is C₂₄H₁₉BrFN₃O₂S₂, and the SMILES string (C1CCC2=C(C1)C3=C(S2)N=C(N(C3=O)C4=CC=C(C=C4)Br)SCC(=O)NC5=CC=CC=C5F) highlights the fused bicyclic core and halogenated aromatic groups .

Properties

Molecular Formula

C24H19BrFN3O2S2

Molecular Weight

544.5 g/mol

IUPAC Name

2-[[3-(4-bromophenyl)-4-oxo-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-2-yl]sulfanyl]-N-(3-fluorophenyl)acetamide

InChI

InChI=1S/C24H19BrFN3O2S2/c25-14-8-10-17(11-9-14)29-23(31)21-18-6-1-2-7-19(18)33-22(21)28-24(29)32-13-20(30)27-16-5-3-4-15(26)12-16/h3-5,8-12H,1-2,6-7,13H2,(H,27,30)

InChI Key

FHMUBUXTVIWFGF-UHFFFAOYSA-N

Canonical SMILES

C1CCC2=C(C1)C3=C(S2)N=C(N(C3=O)C4=CC=C(C=C4)Br)SCC(=O)NC5=CC(=CC=C5)F

Origin of Product

United States

Biological Activity

The compound 2-{[3-(4-bromophenyl)-4-oxo-3,4,5,6,7,8-hexahydro benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}-N-(3-fluorophenyl)acetamide (CAS Number: 498545-63-4) is a complex organic molecule with potential pharmacological applications. Its unique structure suggests various biological activities that merit detailed investigation.

  • Molecular Formula : C24H19BrFN3O2S
  • Molecular Weight : 544.468 g/mol
  • Structure : The compound features a benzothieno-pyrimidine core with a sulfanyl group and substituted phenyl acetamide moieties.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities, including:

  • Antimicrobial Activity : The compound has shown promising results against various microbial strains. Studies have demonstrated its effectiveness in inhibiting the growth of Gram-negative bacteria such as Pseudomonas aeruginosa and Escherichia coli.
  • Antioxidant Properties : Preliminary assays indicate that the compound possesses antioxidant activity, which is crucial for mitigating oxidative stress in biological systems.
  • Cytotoxicity : Investigations into the cytotoxic effects on cancer cell lines have shown that the compound may induce apoptosis in specific cancer types.

Antimicrobial Activity

A study conducted using the agar well-diffusion method assessed the antimicrobial efficacy of the compound. The results indicated:

  • Minimum Inhibitory Concentration (MIC) :
    • Pseudomonas aeruginosa: MIC of 12.5 μg/mL.
    • Escherichia coli: Moderate activity with an MIC higher than that of ciprofloxacin (reference drug).

Antioxidant Activity

The antioxidant potential was evaluated through DPPH radical scavenging assays:

  • The compound exhibited significant inhibition percentages, indicating its ability to neutralize free radicals effectively.

Cytotoxic Effects

In vitro studies on human cancer cell lines revealed:

  • A dose-dependent cytotoxic effect with IC50 values suggesting that higher concentrations lead to increased cell death.
  • Mechanistic studies indicated that apoptosis may be induced via mitochondrial pathways.

Case Studies and Experimental Data

Study TypeFindingsReference
Antimicrobial AssayEffective against Pseudomonas aeruginosa with MIC of 12.5 μg/mL
Antioxidant AssaySignificant radical scavenging activity observed in DPPH assays
Cytotoxicity StudyInduced apoptosis in cancer cell lines; IC50 values indicate potential therapeutic use

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound. A notable research effort involved screening a drug library that included this compound against multicellular spheroids to evaluate its efficacy in inhibiting cancer cell proliferation. The results indicated that this compound exhibited significant cytotoxic effects on various cancer cell lines, suggesting its potential as a lead compound in anticancer drug development .

Antimicrobial Properties

The compound's unique structure may also endow it with antimicrobial properties. Preliminary investigations have suggested that derivatives of similar compounds exhibit activity against bacterial strains. Further studies are needed to elucidate its mechanism of action and spectrum of activity against specific pathogens.

Enzyme Inhibition

The compound may function as an enzyme inhibitor, particularly targeting specific pathways involved in disease processes such as cancer and inflammation. Inhibition of certain enzymes could lead to reduced tumor growth or modulation of immune responses .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the pharmacological properties of this compound. Variations in substituents on the benzothieno-pyrimidine scaffold can significantly influence biological activity. For example:

  • Bromophenyl Substitution : The presence of the bromophenyl group is hypothesized to enhance lipophilicity and improve cellular uptake.
  • Fluorophenyl Group : The fluorine atom may contribute to increased metabolic stability and selectivity towards specific biological targets.

Case Studies and Research Findings

StudyFocusFindings
Fayad et al. (2019)Anticancer ScreeningIdentified significant cytotoxicity against multiple cancer cell lines through drug library screening .
Unpublished DataAntimicrobial ActivityPreliminary results suggest potential efficacy against gram-positive bacteria; further validation required.
SAR StudiesEnzyme InhibitionVariations in substituents lead to changes in enzyme inhibition profiles; ongoing research to optimize activity.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The sulfanyl (-S-) group in the compound participates in nucleophilic substitution reactions. For example:

  • Alkylation : Reaction with alkyl halides (e.g., methyl iodide) in the presence of potassium carbonate yields S-alkyl derivatives.

  • Arylation : Palladium-catalyzed coupling with aryl halides forms diaryl sulfides.

Table 1: Nucleophilic Substitution Reactions

ReagentConditionsProduct FormedYield
Methyl iodideK₂CO₃, DMF, 80°C, 12hS-Methylated derivative78%
4-Bromobenzyl bromidePd(PPh₃)₄, DMF, 100°CS-(4-Bromobenzyl) analog65%

Oxidation and Reduction

The thioether (-S-) group undergoes oxidation to sulfoxide or sulfone derivatives using hydrogen peroxide or meta-chloroperbenzoic acid (mCPBA). Conversely, reduction with sodium borohydride or LiAlH₄ targets the ketone group in the pyrimidinone core.

Table 2: Redox Reactions

Reaction TypeReagentConditionsProduct
OxidationH₂O₂, AcOH50°C, 6hSulfoxide derivative
ReductionNaBH₄, MeOHRT, 3hSecondary alcohol derivative

Hydrolysis and Condensation

The acetamide moiety undergoes hydrolysis under acidic or basic conditions:

  • Acid Hydrolysis : Concentrated HCl at reflux yields carboxylic acid derivatives.

  • Base Hydrolysis : NaOH in ethanol produces the corresponding amine.

The pyrimidinone ring participates in condensation reactions with aldehydes or amines, forming fused heterocycles .

Catalytic Coupling Reactions

The bromophenyl group facilitates cross-coupling reactions:

  • Suzuki-Miyaura Coupling : With arylboronic acids and Pd(PPh₃)₄, generating biaryl derivatives .

  • Buchwald-Hartwig Amination : With primary amines, forming aryl amine analogs .

Table 3: Coupling Reactions

Coupling TypeReagentsProduct Application
Suzuki-MiyauraPd(PPh₃)₄, K₂CO₃, DMF, 100°CBiaryl derivatives for drug design
Buchwald-HartwigPd₂(dba)₃, Xantphos, tolueneAryl amines with enhanced bioactivity

Structural Comparisons with Analogues

The compound’s reactivity differs from structurally related molecules due to its bromophenyl and fluorophenyl substituents.

Table 4: Reactivity Comparison with Analogues

Compound ModificationKey Reactivity Difference
Chlorophenyl instead of bromophenylFaster coupling due to lower steric hindrance
Methyl substituent on pyrimidineReduced oxidation stability

Mechanistic Insights

  • Sulfanyl Group Reactivity : The sulfur atom’s lone pairs enable nucleophilic attacks, while its electronegativity influences redox behavior.

  • Bromophenyl Role : Enhances electron-withdrawing effects, stabilizing intermediates in coupling reactions .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent-Driven Structural Variations

The target compound’s closest analogs differ primarily in halogen positioning and aromatic substituents (Table 1). For example:

  • N-(4-Bromophenyl)-2-{[3-(4-methoxyphenyl)-4-oxo-hexahydrobenzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide () replaces the 3-fluorophenyl group with a 4-bromophenyl and introduces a 4-methoxyphenyl at position 3. The methoxy group enhances solubility but reduces electrophilicity compared to bromine .
  • N-(3-Bromophenyl)-2-{[3-(4-bromophenyl)-4-oxo-hexahydrobenzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide () replaces fluorine with bromine on the acetamide’s phenyl ring, increasing molecular weight and lipophilicity .
  • 2-{[3-(4-Bromophenyl)-4-oxo-hexahydrobenzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}-N-(2-fluorophenyl)acetamide () shifts the fluorine substituent from the 3- to 2-position on the phenyl ring, altering steric and electronic profiles .

Table 1: Structural and Physicochemical Comparison

Compound ID R₁ (Position 3) R₂ (Acetamide) Molecular Formula LogP* Solubility (µM)*
Target Compound 4-Bromophenyl 3-Fluorophenyl C₂₄H₁₉BrFN₃O₂S₂ 4.2 12.5
Analog 1 4-Methoxyphenyl 4-Bromophenyl C₂₅H₂₂BrN₃O₃S₂ 3.8 45.3
Analog 2 4-Bromophenyl 3-Bromophenyl C₂₄H₁₉Br₂N₃O₂S₂ 5.1 8.2
Analog 3 4-Bromophenyl 2-Fluorophenyl C₂₄H₁₉BrFN₃O₂S₂ 4.3 10.7

*Predicted using QSPR models.

Bioactivity and Target Interactions
  • Target Compound : Preliminary docking studies suggest strong affinity for EGFR kinase (ΔG = -9.8 kcal/mol), attributed to halogen bonding between bromine and Thr766 .
  • Analog 1 : The 4-methoxyphenyl group reduces kinase inhibition (IC₅₀ = 1.2 µM vs. 0.7 µM for the target compound) due to weaker hydrophobic interactions .
  • Analog 3 : The 2-fluorophenyl group disrupts π-stacking with Phe723, lowering EGFR binding affinity (ΔG = -8.4 kcal/mol) .
Computational Similarity Analysis

Tanimoto coefficients (Morgan fingerprints) between the target compound and analogs range from 0.65–0.78 , confirming structural homology. However, bioactivity profiles diverge significantly; for example, Analog 2 shows enhanced cytotoxicity against HCT-116 cells (IC₅₀ = 0.9 µM) compared to the target compound (IC₅₀ = 1.5 µM), likely due to increased lipophilicity .

Key Research Findings

Halogen Positioning: Bromine at the 4-position on the benzothienopyrimidine core is critical for kinase inhibition, while fluorine on the acetamide’s phenyl ring optimizes solubility .

Synthetic Robustness : Yields >70% are achievable for analogs with electron-withdrawing substituents, but methoxy groups necessitate polar solvents (e.g., DMF) .

Bioactivity Clustering : Compounds with Tanimoto scores >0.7 share similar cytotoxicity profiles, validating structure-activity relationships (SAR) .

Q & A

Q. What synthetic routes are recommended for this compound, and how can reaction efficiency be optimized?

Methodological Answer: The synthesis typically involves multi-step protocols, including:

  • Step 1: Formation of the hexahydrobenzothienopyrimidinone core via cyclocondensation of thiourea derivatives with cyclic ketones under acidic conditions.
  • Step 2: Introduction of the 4-bromophenyl group via nucleophilic substitution or Pd-catalyzed cross-coupling reactions.
  • Step 3: Thioacetamide linkage formation using carbodiimide coupling agents (e.g., EDC·HCl) in dichloromethane with triethylamine as a base, as demonstrated for analogous acetamide derivatives .

Optimization Strategies:

  • Use Design of Experiments (DoE) to systematically vary parameters (e.g., temperature, catalyst loading, solvent polarity). For instance, a 2^3 factorial design can identify interactions between variables like reaction time (12–24 h) and temperature (25–60°C) .
  • Monitor reaction progress via TLC or HPLC to minimize byproducts.

Table 1: Example Optimization Data for Thioacetamide Coupling

ParameterRange TestedOptimal ConditionYield Improvement
Temperature (°C)25–6040+22%
Catalyst (mol%)5–1510+15%
SolventDCM, DMFDCM+30% (purity)

Q. What spectroscopic and crystallographic methods are critical for structural characterization?

Methodological Answer:

  • X-ray Crystallography: Resolve the 3D structure, including dihedral angles between aromatic rings (e.g., 66.4° between 4-bromophenyl and fluorophenyl groups in analogous compounds) and hydrogen-bonding networks (N–H⋯O, C–H⋯F) .
  • NMR Spectroscopy:
    • ¹H/¹³C NMR: Confirm regiochemistry of substituents (e.g., δ 7.2–7.8 ppm for aromatic protons, δ 170–175 ppm for carbonyl carbons).
    • 2D NMR (COSY, HSQC): Assign overlapping signals in the hexahydrobenzothienopyrimidinone core.
  • IR Spectroscopy: Validate functional groups (e.g., C=O stretch at ~1680 cm⁻¹, S–C=S at ~650 cm⁻¹).

Advanced Research Questions

Q. How can statistical Design of Experiments (DoE) optimize multi-step synthesis?

Methodological Answer:

  • Screening Designs: Use Plackett-Burman designs to identify critical variables (e.g., solvent polarity, reagent stoichiometry) across steps. For example, a study reduced 48 trial combinations to 12 via fractional factorial design .
  • Response Surface Methodology (RSM): Model non-linear relationships between variables (e.g., quadratic effects of temperature on yield).
  • Case Study: A Central Composite Design (CCD) for a Pd-catalyzed coupling step improved yield from 45% to 78% by optimizing Pd(OAc)₂ loading (2.5 mol%) and ligand (XPhos) ratio .

Q. What computational strategies predict reactivity and intermolecular interactions?

Methodological Answer:

  • Quantum Chemical Calculations (DFT): Calculate reaction pathways (e.g., energy barriers for thioacetamide bond formation) and electrostatic potential maps to predict regioselectivity .
  • Molecular Dynamics (MD): Simulate solvent effects on crystallization behavior (e.g., dichloromethane vs. DMF) .
  • AI-Driven Predictive Models: Train neural networks on PubChem data to forecast solubility or bioavailability using descriptors like logP and topological polar surface area (TPSA) .

Table 2: Predicted vs. Experimental Properties for Analogous Compounds

PropertyDFT PredictionExperimental ValueError (%)
LogP3.83.58.5
Melting Point (°C)2152102.3
H-bond Acceptors550

Q. How can researchers resolve contradictions in biological activity data across studies?

Methodological Answer:

  • Replicate Key Experiments: Standardize assay conditions (e.g., cell lines, incubation time) to isolate variables. For instance, discrepancies in IC₅₀ values may arise from differences in ATP concentration (1–10 mM) in kinase assays.
  • Meta-Analysis: Pool data from multiple studies using random-effects models to quantify heterogeneity (e.g., I² statistic >50% indicates significant variation) .
  • Control for Batch Effects: Use identical synthetic batches to eliminate variability in compound purity (>98% by HPLC).

Q. What strategies elucidate structure-activity relationships (SAR) for this compound?

Methodological Answer:

  • Analog Synthesis: Modify substituents (e.g., replace 4-bromophenyl with 4-chlorophenyl) and compare bioactivity.
  • Pharmacophore Modeling: Identify critical moieties (e.g., the thioacetamide linker’s role in target binding) using software like Schrödinger’s Phase .
  • Case Study: Replacing the 3-fluorophenyl group with a 3-chlorophenyl in an analog reduced cytotoxicity by 40%, highlighting substituent electronegativity’s impact .

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